molecular formula C54H94O35 B8023832 Methyl-b-cyclodextrin

Methyl-b-cyclodextrin

Cat. No.: B8023832
M. Wt: 1303.3 g/mol
InChI Key: YZOUYRAONFXZSI-SBHWVFSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. Methyl-beta-cyclodextrin is widely used in scientific research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-beta-cyclodextrin is synthesized by methylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete methylation of the hydroxyl groups on the glucose units.

Industrial Production Methods

On an industrial scale, methyl-beta-cyclodextrin is produced using similar methylation processes but optimized for large-scale production. The reaction conditions are carefully controlled to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl-beta-cyclodextrin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylated derivatives.

    Reduction: Reduction reactions can modify the functional groups on the glucose units.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selective modification of the desired functional groups.

Major Products

The major products formed from these reactions include various methylated and functionalized derivatives of beta-cyclodextrin, which have enhanced solubility and stability properties.

Scientific Research Applications

Methyl-beta-cyclodextrin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a complexing agent to enhance the solubility of hydrophobic compounds in aqueous solutions.

    Biology: It is employed to remove cholesterol from cell membranes, facilitating the study of membrane dynamics and lipid rafts.

    Medicine: Methyl-beta-cyclodextrin is used in drug delivery systems to improve the bioavailability of poorly soluble drugs.

    Industry: It is used in the formulation of various products, including cosmetics, food additives, and pharmaceuticals, to enhance the stability and solubility of active ingredients.

Mechanism of Action

Methyl-beta-cyclodextrin exerts its effects through the formation of inclusion complexes with hydrophobic molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, shielding it from the aqueous environment and enhancing its solubility. This mechanism is particularly useful in drug delivery, where it helps to improve the bioavailability of hydrophobic drugs. Additionally, methyl-beta-cyclodextrin can disrupt lipid rafts in cell membranes by extracting cholesterol, which is essential for the formation of these microdomains.

Comparison with Similar Compounds

Methyl-beta-cyclodextrin is compared with other cyclodextrin derivatives such as:

    Alpha-cyclodextrin: Composed of six glucose units, it has a smaller cavity size and is less effective in forming inclusion complexes with larger molecules.

    Gamma-cyclodextrin: Composed of eight glucose units, it has a larger cavity size and can accommodate larger guest molecules but is less commonly used due to its higher cost.

    Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin, it has similar solubility-enhancing properties but with different functional groups that may offer additional benefits in specific applications.

Methyl-beta-cyclodextrin is unique in its balance of cavity size, solubility, and cost-effectiveness, making it a versatile and widely used compound in various fields.

Properties

IUPAC Name

(1S,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOUYRAONFXZSI-SBHWVFSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OC)CO)CO)CO)CO)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H94O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.